4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one
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Overview
Description
4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of two hydroxymethyl groups and a phenyl group attached to a pyrazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one typically involves the reaction of 1-phenylpyrazolidin-3-one with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further hydroxymethylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline: This compound has a similar structure but contains an oxazoline ring instead of a pyrazolidinone ring.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): These compounds have a biphenyl core and are used in similar applications.
Uniqueness
4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
CAS No. |
13047-10-4 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4,4-bis(hydroxymethyl)-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O3/c14-7-11(8-15)6-13(12-10(11)16)9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,12,16) |
InChI Key |
AJKLCDRWGVLVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NN1C2=CC=CC=C2)(CO)CO |
Origin of Product |
United States |
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